REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]([O:10]C)=O)=[N:6][CH:5]=[CH:4][N:3]=1.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>CO>[NH2:1][C:2]1[C:7]([C:8]([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)=[O:10])=[N:6][CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
0.065 mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=CN=C1C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
above-named product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was triturated with ether
|
Type
|
CUSTOM
|
Details
|
to yield 8.8 g
|
Type
|
CUSTOM
|
Details
|
(18%) with m.p. 95°-105° was obtained from the mother liquors
|
Type
|
CUSTOM
|
Details
|
The analytical sample was recrystallized from 2-propanol
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC=CN=C1C(=O)N1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |